molecular formula C32H29BrN2O4 B304144 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one

Cat. No. B304144
M. Wt: 585.5 g/mol
InChI Key: GCFGKKOKZKXNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one is a synthetic compound with potential applications in scientific research. The compound is also known as GSK-J4 and has been identified as a potent inhibitor of the H3K27me3 demethylase JMJD3.

Mechanism of Action

The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one involves the inhibition of the H3K27me3 demethylase JMJD3. JMJD3 is responsible for the removal of the repressive H3K27me3 mark from chromatin, which allows for the activation of gene expression. By inhibiting JMJD3, 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one prevents the activation of gene expression and modulates cellular processes.
Biochemical and Physiological Effects
2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has been shown to have several biochemical and physiological effects. Inhibition of JMJD3 by the compound leads to the modulation of gene expression, which can affect cellular processes such as proliferation, differentiation, and apoptosis. The compound has also been shown to have anti-inflammatory effects, potentially through the modulation of cytokine expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one in lab experiments is its specificity for JMJD3. The compound has been shown to have minimal off-target effects and can be used to selectively inhibit JMJD3. However, one limitation of using the compound is its potential toxicity. Further studies are needed to determine the safe and effective dose of the compound for use in lab experiments.

Future Directions

There are several future directions for the use of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one in scientific research. One direction is the development of analogs of the compound with improved potency and selectivity. Another direction is the investigation of the compound's potential therapeutic applications, particularly in the treatment of cancer and inflammation. Additionally, further studies are needed to determine the optimal dose and administration of the compound for use in vivo.

Synthesis Methods

The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one involves several steps. The first step involves the reaction of 3-bromoanisole and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base to form 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-4H-quinolin-5-one. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product.

Scientific Research Applications

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one has potential applications in scientific research, particularly in the field of epigenetics. The compound has been identified as a potent inhibitor of the H3K27me3 demethylase JMJD3, which plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one can modulate gene expression and potentially be used to treat diseases such as cancer and inflammation.

properties

Product Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one

Molecular Formula

C32H29BrN2O4

Molecular Weight

585.5 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C32H29BrN2O4/c1-18-7-9-19(10-8-18)30(37)29-27(20-11-12-25-26(13-20)39-17-38-25)28-23(15-32(2,3)16-24(28)36)35(31(29)34)22-6-4-5-21(33)14-22/h4-14,27H,15-17,34H2,1-3H3

InChI Key

GCFGKKOKZKXNDO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C6=CC(=CC=C6)Br)N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C6=CC(=CC=C6)Br)N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC5=C(C=C4)OCO5)C(=O)CC(C3)(C)C)C6=CC(=CC=C6)Br)N

Origin of Product

United States

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